molecular formula C13H18BrN B1292729 1-(3-(4-Bromophenyl)propyl)pyrrolidine CAS No. 4897-54-5

1-(3-(4-Bromophenyl)propyl)pyrrolidine

Cat. No.: B1292729
CAS No.: 4897-54-5
M. Wt: 268.19 g/mol
InChI Key: DCXLRBFSAZIKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Bromophenyl)propyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds. This particular compound features a bromophenyl group attached to a propyl chain, which is further connected to a pyrrolidine ring. The presence of the bromine atom in the phenyl ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(4-Bromophenyl)propyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Bromophenyl)propyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylpropylpyrrolidine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted phenylpropylpyrrolidines.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in dehalogenated phenylpropylpyrrolidines.

Scientific Research Applications

Biochemical Properties

1-(3-(4-Bromophenyl)propyl)pyrrolidine exhibits a range of biochemical properties that make it suitable for diverse applications:

  • Molecular Structure : The compound features a pyrrolidine ring substituted with a 4-bromophenyl group, which influences its reactivity and interaction with biological targets.
  • Solubility : Its solubility profile is crucial for its bioavailability and effectiveness in pharmacological applications.

Scientific Research Applications

The compound has been investigated for various applications in medicinal chemistry and pharmacology:

Drug Discovery

Pyrrolidine derivatives are widely recognized as versatile scaffolds in drug discovery. They can be modified to enhance potency and selectivity against specific biological targets. For instance, modifications to the pyrrolidine ring can lead to compounds with improved inhibitory effects on enzymes or receptors involved in disease processes .

  • Case Study : Research has shown that derivatives of pyrrolidine can act as inhibitors of the glycine transporter 1 (GlyT1), which is implicated in schizophrenia and other neuropsychiatric disorders. These compounds exhibit promising activity with low efflux ratios, indicating their potential for central nervous system applications .

Anticancer Activity

Research indicates that compounds similar to this compound may possess anticancer properties. Studies have demonstrated that certain pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of cell signaling pathways associated with tumor growth .

  • Mechanism of Action : The interaction of these compounds with specific proteins involved in apoptosis can lead to the activation of cell death pathways in cancer cells, making them potential candidates for cancer therapy.

Antimicrobial Properties

The antimicrobial activity of pyrrolidine derivatives has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be evaluated for its antibacterial and antifungal properties.

  • Table 1: Antimicrobial Activity
PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Pseudomonas aeruginosa1812
Staphylococcus aureus1615
Candida albicans-3.9
Aspergillus niger-15.6

Potential Applications in Cosmetics

Beyond pharmaceutical applications, there is potential for using pyrrolidine derivatives in cosmetic formulations due to their ability to modify skin properties and enhance product stability. Research into the dermal absorption and bioavailability of such compounds is ongoing, focusing on their safety and efficacy when applied topically .

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenyl)propyl)pyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-Bromophenyl)pyrrolidine
  • 1-(4-Bromophenyl)pyrrolidine
  • 1-(3-(4-Chlorophenyl)propyl)pyrrolidine

Uniqueness: 1-(3-(4-Bromophenyl)propyl)pyrrolidine is unique due to the specific positioning of the bromine atom and the propyl chain, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct pharmacological profiles and chemical reactivity.

Biological Activity

1-(3-(4-Bromophenyl)propyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 4-bromophenyl group and a propyl chain. Its molecular structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Pyrrolidine derivatives are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can inhibit the growth of various bacteria and fungi. The presence of halogen substituents, such as bromine, enhances their bioactivity against Gram-positive and Gram-negative bacteria .
  • Antidiabetic Effects : Some derivatives have been investigated for their potential as DPP-IV inhibitors, which are important in the management of diabetes. For instance, related compounds have shown significant inhibition rates, suggesting that this compound could have similar effects .
  • Anticancer Properties : There is emerging evidence that pyrrolidine compounds can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and modulation of cell signaling pathways .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity Type Target/Pathway IC50 (µM) Reference
AntimicrobialE. coli0.0039
AntimicrobialS. aureus0.025
DPP-IV InhibitionDPP-IV enzyme11.32 ± 1.59
AnticancerColon cancer cellsNot specified

Case Studies

  • Antimicrobial Efficacy : In a study examining various pyrrolidine derivatives, this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative strains, particularly showing significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Antidiabetic Potential : A comparative study on pyrrolidine sulfonamide derivatives demonstrated that compounds with similar structures to this compound showed promising results as DPP-IV inhibitors, indicating potential therapeutic applications in diabetes management .
  • Cancer Research : Research has indicated that pyrrolidine derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, compounds structurally related to this compound were found to inhibit tumor growth in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-(4-Bromophenyl)propyl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a propyl chain can be introduced to the pyrrolidine ring using alkylation with 1-bromo-3-(4-bromophenyl)propane. Optimization involves:

  • Varying catalysts (e.g., palladium for cross-coupling ).
  • Adjusting solvent polarity (e.g., DMF for high-temperature stability ).
  • Monitoring reaction time and temperature (e.g., 80–100°C for 12–24 hours ).
    Yields are typically analyzed via HPLC or GC-MS, with purification by column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Melting Point : Compare experimental mp (e.g., 105–106°C for related bromophenyl-pyrrolidine derivatives) to literature values .
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z ≈ 296 for [M+H]+) .
  • X-ray Crystallography : Resolve stereochemistry (applied in analogous compounds like 5-(4-bromophenyl)pyrazoles) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane). Bromophenyl groups enhance lipophilicity, requiring sonication for aqueous buffers .
  • Stability : Conduct accelerated degradation studies under UV light, varying pH (2–12), and temperatures (4–40°C). Monitor via TLC or HPLC for decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :

  • Modifications : Synthesize analogs with halogen substitutions (e.g., Cl, F) or varying alkyl chain lengths .
  • Assays : Test inhibitory effects on enzyme targets (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Data Analysis : Correlate substituent electronegativity/logP with IC50 values using multivariate regression .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line authentication, solvent controls) .
  • Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify outliers or confounding factors (e.g., impurity interference) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Enantiomer Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) to produce R/S isomers .
  • Docking Simulations : Use AutoDock Vina to predict binding poses with enantiomer-specific protein pockets (e.g., GPCRs) .
  • In Vitro Validation : Compare isomer activity in dose-response assays (e.g., 10-fold differences in EC50 observed in related compounds) .

Q. What computational methods predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Modeling : Input molecular descriptors (e.g., topological polar surface area) into EPI Suite to estimate biodegradability .
  • Adsorption Studies : Simulate interactions with indoor surfaces (e.g., silica) using DFT calculations .
  • Experimental Validation : Measure airborne particulate adsorption via GC-MS in controlled chamber studies .

Properties

IUPAC Name

1-[3-(4-bromophenyl)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-13-7-5-12(6-8-13)4-3-11-15-9-1-2-10-15/h5-8H,1-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXLRBFSAZIKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647595
Record name 1-[3-(4-Bromophenyl)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-54-5
Record name 1-[3-(4-Bromophenyl)propyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4897-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Bromophenyl)propyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of intermediate 50 (Example 100) (3.5 g, 13 mmol) in dioxane (40 mL) was added pyrrolidine (2.1 mL, 25 mmol), followed by cesium carbonate (8.2 g, 25 mmol). The mixture was stirred at room temperature for 15 h and poured into water. The mixture was extracted with ethyl acetate and the organic layer separated, washed with brine, dried over Na2SO4 and filtered. The filtrate was concentrated and the residue purified by flash chromatography on silica gel (10% MeOH/DCM to 25% MeOH and 2% TEA/DCM) to afford the title compound (1.8 g, 53%) as a pale orange oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

A solution of 1.03 g (4.82 mmol) 3-(4-bromo-phenyl)-propionaldehyde and 0.41 mL (4.82 mmol) pyrrolidine in 50 mL MeOH is adjusted to pH 4-5 with glacial acetic acid. Then 400 mg (6.05 mmol) NaBH3CN are added batchwise and the reaction is stirred for 3 days at RT. The reaction solution is diluted with 30 mL water and the aqueous phase is extracted with 50 mL EtOAc. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (EtOAc/MeOH/NH3 9:1:0.1).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mg
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(3-(4-Bromophenyl)propyl)pyrrolidine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(3-(4-Bromophenyl)propyl)pyrrolidine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(3-(4-Bromophenyl)propyl)pyrrolidine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(3-(4-Bromophenyl)propyl)pyrrolidine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(3-(4-Bromophenyl)propyl)pyrrolidine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
1-(3-(4-Bromophenyl)propyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.